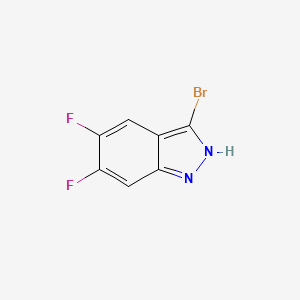

3-Bromo-5,6-difluoro-1H-indazole

Overview

Description

3-Bromo-5,6-difluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrF2N2 . It has a molecular weight of 233.02 and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including 3-Bromo-5,6-difluoro-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 3-Bromo-5,6-difluoro-1H-indazole is 1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Bromo-5,6-difluoro-1H-indazole is a solid substance . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Derivative Formation

Indazoles have been studied for their potential in creating a variety of novel derivatives through regioselective protection and subsequent coupling reactions. One study highlights the unselective protection of indazoles under basic conditions and the regioselective protection under mildly acidic conditions, which is crucial for synthesizing novel indazole derivatives. For example, protected 5-bromoindazoles participate in Buchwald reactions with a range of amines to generate new compounds (Slade et al., 2009).

Structural Analysis

The structural and molecular analysis of biologically active nitroindazoles, including "3-Bromo-1-methyl-7-nitro-1H-indazole," has been conducted using X-ray diffraction and NMR spectroscopy. These analyses provide insight into the effects of bromination and nitration on the physical structure of indazole compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Cabildo et al., 2011).

Fluorinated Indazoles

Research on the structure of fluorinated indazoles, including "3-Bromo-5,6-difluoro-1H-indazole," focuses on how the replacement of hydrogen atoms with fluorine affects their supramolecular structure. Such studies contribute to our understanding of the properties of NH-indazoles and their potential utility in designing materials with specific characteristics (Teichert et al., 2007).

Chemical Reactivity

The reactivity and selectivity of indazole derivatives in palladium-catalyzed cross-coupling reactions have been explored, demonstrating the utility of 3-bromo and 5-bromo indazoles in synthesizing functionalized indoles and indazoles. Such studies are crucial for the development of new synthetic pathways and the production of compounds with potential applications in medicinal chemistry and materials science (Witulski et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Target of Action

3-Bromo-5,6-difluoro-1H-indazole is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to bind with high affinity to their target kinases . This binding can inhibit, regulate, or modulate the activity of these kinases, leading to changes in cellular processes .

Biochemical Pathways

The inhibition, regulation, or modulation of kinases such as chk1, chk2, and h-sgk can affect various cellular processes, including cell cycle regulation, apoptosis, and cell volume regulation .

Result of Action

The inhibition, regulation, or modulation of kinases can lead to changes in cellular processes, potentially leading to the treatment of diseases such as cancer .

Action Environment

For instance, 3-Bromo-5,6-difluoro-1H-indazole is typically stored in an inert atmosphere at temperatures between 2-8°C .

properties

IUPAC Name |

3-bromo-5,6-difluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWKUYQIZMQJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680054 | |

| Record name | 3-Bromo-5,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017781-94-0 | |

| Record name | 3-Bromo-5,6-difluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

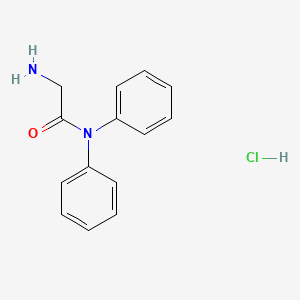

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)